3-Bromo-2,4-dimethylbenzoyl chloride
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Overview
Description
3-Bromo-2,4-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
3-Bromo-2,4-dimethylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the bromination of 2,4-dimethylbenzoyl chloride. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-2,4-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols or other reduced products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-2,4-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism by which 3-Bromo-2,4-dimethylbenzoyl chloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Bromo-2,4-dimethylbenzoyl chloride can be compared with other similar compounds, such as:
- 2-Bromo-4,6-dimethylbenzoyl chloride
- 3-Chloro-2,4-dimethylbenzoyl chloride
- 3-Bromo-2,4-dimethylbenzoic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
3-bromo-2,4-dimethylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBXVUYKBCNOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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